molecular formula C16H12F5N5O2 B15005292 7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15005292
M. Wt: 401.29 g/mol
InChI Key: ZMNOOPBZLGLMJL-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound, featuring a trifluoromethoxyphenyl group, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal under specific conditions . The reaction conditions often require the use of oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (NaOCl, MnO2), reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Properties

Molecular Formula

C16H12F5N5O2

Molecular Weight

401.29 g/mol

IUPAC Name

7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H12F5N5O2/c1-8-7-11(12(17)18)26-15(22-8)23-13(24-26)14(27)25(2)9-3-5-10(6-4-9)28-16(19,20)21/h3-7,12H,1-2H3

InChI Key

ZMNOOPBZLGLMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)N(C)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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